3-Iodo-1-methyl-1H-indazol-5-amine
CAS No.:
Cat. No.: VC15859247
Molecular Formula: C8H8IN3
Molecular Weight: 273.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H8IN3 |
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Molecular Weight | 273.07 g/mol |
IUPAC Name | 3-iodo-1-methylindazol-5-amine |
Standard InChI | InChI=1S/C8H8IN3/c1-12-7-3-2-5(10)4-6(7)8(9)11-12/h2-4H,10H2,1H3 |
Standard InChI Key | YENKIAVISAJCCO-UHFFFAOYSA-N |
Canonical SMILES | CN1C2=C(C=C(C=C2)N)C(=N1)I |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The indazole scaffold consists of a bicyclic structure fused from benzene and pyrazole rings. In 3-iodo-1-methyl-1H-indazol-5-amine, substituents are strategically positioned:
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1-Position: A methyl group stabilizes the 1H-tautomer, which is thermodynamically favored over the 2H- and 3H-forms due to reduced steric hindrance .
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3-Position: An iodine atom introduces steric bulk and electronic effects, facilitating cross-coupling reactions in synthetic workflows .
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5-Position: An amine group enhances hydrogen-bonding capacity, potentially improving interactions with biological targets.
Key Physicochemical Parameters
Property | Value |
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Molecular Formula | C₈H₈IN₃ |
Molecular Weight | 273.074 g/mol |
Exact Mass | 272.976 g/mol |
LogP | 2.34 |
Polar Surface Area | 43.84 Ų |
Halogen Content | 46.4% (Iodine) |
Data for boiling point, melting point, and density remain unreported in available literature . The iodine atom contributes significantly to the molecular weight (46.4%), while the LogP value indicates moderate lipophilicity, suggesting potential membrane permeability .
Synthetic Methodologies
Iodination of Indazole Precursors
A critical step in synthesizing 3-iodo-substituted indazoles involves direct iodination. In a representative procedure :
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Substrate: 1H-Indazole is treated with iodine (2 equiv) in dimethylformamide (DMF).
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Base: Potassium hydroxide (4 equiv) promotes deprotonation and facilitates electrophilic aromatic substitution.
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Conditions: Reaction proceeds at room temperature for 1 hour, yielding 3-iodo-1H-indazole in 77% efficiency.
Mechanistic Insight: The reaction likely proceeds via an electrophilic aromatic substitution mechanism, where iodine (I₂) acts as the electrophile under basic conditions.
N-Methylation Strategies
Subsequent methylation at the 1-position is achieved using methyl iodide :
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Substrate: 3-Iodo-1H-indazole is dissolved in acetone.
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Base: Potassium hydroxide (1.5 equiv) deprotonates the indazole nitrogen.
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Alkylation: Methyl iodide (1.2 equiv) is added at 0°C, followed by stirring for 2 hours.
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Workup: Ethyl acetate extraction and silica gel chromatography yield the N-methylated product.
Optimization Note: Excess methyl iodide and low temperatures minimize di- or tri-methylation byproducts.
Spectroscopic Characterization
Infrared Spectroscopy
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N-H Stretch: 3311 cm⁻¹ (amine group).
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C-I Stretch: 771 cm⁻¹ (characteristic of aryl iodides).
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Aromatic C=C: 1558–1650 cm⁻¹.
Nuclear Magnetic Resonance
¹H NMR (500 MHz, CDCl₃):
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Aromatic Protons: δ 7.2–8.1 ppm (multiplet, 3H).
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Methyl Group: δ 3.9 ppm (singlet, 3H).
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Amine Proton: δ 5.3 ppm (broad, exchanges with D₂O).
¹³C NMR:
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C-I: δ 90–100 ppm (deshielded due to electronegativity).
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N-CH₃: δ 35 ppm.
Mass Spectrometry
Future Research Directions
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Biological Screening: Evaluate cytotoxicity, kinase inhibition, and antimicrobial profiles.
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Structure-Activity Relationships: Synthesize analogs with varied substituents at positions 3 and 5.
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Process Optimization: Develop scalable routes using continuous-flow chemistry.
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